molecular formula C9H11N3O5S B14826945 N-(4-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide

Cat. No.: B14826945
M. Wt: 273.27 g/mol
InChI Key: JDTWTHQUASUFRX-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring.

Properties

Molecular Formula

C9H11N3O5S

Molecular Weight

273.27 g/mol

IUPAC Name

N-(4-cyclopropyloxy-6-nitropyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11N3O5S/c1-18(15,16)11-8-4-7(17-6-2-3-6)5-9(10-8)12(13)14/h4-6H,2-3H2,1H3,(H,10,11)

InChI Key

JDTWTHQUASUFRX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC(=CC(=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide typically involves a multi-step processThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of side reactions and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized pyridine derivatives .

Scientific Research Applications

N-(4-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the methanesulfonamide group play crucial roles in its binding affinity and activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways .

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